N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide
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Description
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H18FN7O2S4 and its molecular weight is 535.65. The purity is usually 95%.
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Biological Activity
The compound N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide represents a novel class of biologically active molecules. Its structure incorporates various pharmacologically relevant scaffolds, including thiophene and thiadiazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic components:
- Thiadiazole : Known for its broad biological activity spectrum including antimicrobial and anticancer properties .
- Thiophene : Recognized for its role in medicinal chemistry due to diverse biological attributes .
- Triazole : Often associated with antifungal and anticancer activities.
Anticancer Activity
Recent studies have highlighted the potential of thiophene carboxamide derivatives as anticancer agents. For instance, compounds similar to the target molecule have shown significant activity against various cancer cell lines:
- Cell Line Studies : Compounds derived from thiophene carboxamides demonstrated IC50 values ranging from 2.77 µM to 23 µg/mL against Hep3B (hepatocellular carcinoma) cells . The most active derivatives were noted to induce apoptosis through caspase activation and mitochondrial dysfunction .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
2b | 5.46 | Tubulin binding |
2e | 12.58 | Apoptosis induction |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Activity Spectrum : Various derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.0039 μg/mL against Bacillus subtilis and Staphylococcus epidermidis .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds related to the target molecule have displayed:
- Anti-inflammatory Properties : Thiophene derivatives have been linked to reduced inflammation in various models.
- Anticonvulsant Effects : Some derivatives have shown promise in neuroprotective roles and anticonvulsant activity .
Case Studies
- Study on Thiophene Derivatives : A study synthesized several thiophene carboxamide derivatives that were tested against cancer cell lines. The most potent compound induced apoptosis in K562 chronic myelogenous leukemia cells at submicromolar concentrations .
- Thiadiazole Derivatives : Research on 1,3,4-thiadiazole derivatives revealed a wide range of biological activities including significant anti-inflammatory and antimicrobial effects. The presence of sulfur in the ring structure was crucial for these activities .
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7O2S4/c1-2-31-20-27-25-18(34-20)23-16(29)11-33-19-26-24-15(10-22-17(30)14-4-3-9-32-14)28(19)13-7-5-12(21)6-8-13/h3-9H,2,10-11H2,1H3,(H,22,30)(H,23,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINEMDVDYPSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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